S1R agonist 2 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C21H28ClNO |

|---|---|

分子量 |

345.9 g/mol |

IUPAC名 |

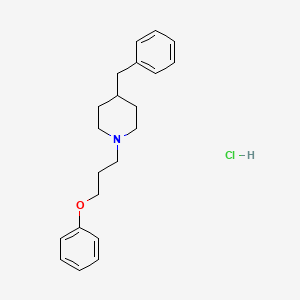

4-benzyl-1-(3-phenoxypropyl)piperidine;hydrochloride |

InChI |

InChI=1S/C21H27NO.ClH/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21;/h1-6,8-11,20H,7,12-18H2;1H |

InChIキー |

NIEBKRGSJLBMBJ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S1R Agonist 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of S1R Agonist 2 Hydrochloride, a selective sigma-1 receptor (S1R) agonist. The S1R is an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), playing a crucial role in cellular homeostasis and neuroprotection.[1][2][3] this compound, also referred to as compound 8b in the primary literature, has demonstrated high affinity and selectivity for the S1R.[4][5] This guide will delve into its binding characteristics, neuroprotective effects, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to the Sigma-1 Receptor (S1R)

The sigma-1 receptor is a unique, ligand-operated chaperone protein that is not a member of the G-protein coupled receptor superfamily.[6] It is enriched at the mitochondria-associated ER membrane (MAM), a critical interface for calcium signaling, lipid metabolism, and cellular stress responses.[2][3][7] Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[6] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[2][7] This chaperone activity allows S1R to modulate a wide range of cellular functions, making it a promising therapeutic target for various neurological and psychiatric disorders.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound (compound 8b).

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| Sigma-1 Receptor (S1R) | 1.1 |

| Sigma-2 Receptor (S2R) | 88 |

Data from Linciano P, et al. Eur J Med Chem. 2023.[4]

Table 2: In Vitro Neuroprotective Activity

| Assay | Cell Line | Toxin | S1R Agonist 2 HCl Concentration | Observed Effect |

| NMDA-induced Neurotoxicity | SH-SY5Y | 250 µM NMDA | 0.1 - 5 µM | Significant prevention of cell damage.[4] |

| Rotenone-induced Neurotoxicity | SH-SY5Y | 25 µM Rotenone | 1 µM | Significant prevention of cell damage.[4] |

| NGF-induced Neurite Outgrowth | PC12 | - | 0.1 - 5 µM | Significant, dose-dependent increase in neurite outgrowth.[4] |

Data from Linciano P, et al. Eur J Med Chem. 2023.[4]

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a high-affinity agonist at the sigma-1 receptor. Upon binding, it is proposed to induce a conformational change in the S1R, leading to its dissociation from BiP.[6] This "activation" of S1R allows it to interact with and modulate the function of various downstream effector proteins and signaling pathways.

Neuroprotection against Excitotoxicity and Oxidative Stress

This compound has demonstrated significant neuroprotective effects against both NMDA-induced excitotoxicity and rotenone-induced oxidative stress.[4] The neuroprotective activity against NMDA-induced toxicity was shown to be reversed by co-treatment with an S1R antagonist, confirming the S1R-mediated mechanism.

The underlying mechanisms for these neuroprotective effects are likely multifaceted and involve:

-

Modulation of Calcium Homeostasis: S1R is known to regulate intracellular calcium signaling, particularly at the ER-mitochondria interface, by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs).[2][7][8] By stabilizing calcium signaling, S1R agonists can prevent the detrimental effects of excessive calcium influx associated with excitotoxicity.[2]

-

Attenuation of ER Stress: S1R activation can modulate the unfolded protein response (UPR), a key component of the ER stress response. S1R interacts with key ER stress sensors like IRE1 and PERK, helping to maintain ER homeostasis and prevent apoptosis under stress conditions.[9]

-

Enhancement of Antioxidant Defenses: There is growing evidence that S1R activation can bolster cellular antioxidant defenses through the activation of the Nrf2 signaling pathway.[1][10][11][12][13][14] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.

Promotion of Neuronal Plasticity

This compound has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[4] This suggests a role in promoting neuronal plasticity and repair. This effect is likely mediated by the potentiation of neurotrophic signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway, which is a known downstream target of S1R activation.[2][15][16][17][18][19]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of S1R agonists.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for S1R and S2R Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 and sigma-2 receptors.

-

Materials:

-

Guinea pig brain membranes (for S1R) or rat liver membranes (for S2R)

-

[3H]-(+)-pentazocine (S1R radioligand)

-

[3H]-DTG (S2R radioligand)

-

(+)-pentazocine (for masking S1R sites in S2R assay)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Filter manifold

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

-

For S2R binding, include a saturating concentration of (+)-pentazocine to block S1R binding.

-

Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filter manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol for S1R, unlabeled DTG for S2R).

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neuroprotection Assay against NMDA-induced Excitotoxicity in SH-SY5Y Cells

-

Objective: To evaluate the protective effect of this compound against NMDA-induced cell death.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

This compound

-

N-methyl-D-aspartate (NMDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 hours).

-

Induce excitotoxicity by adding a final concentration of 250 µM NMDA to the wells (excluding the control group).

-

Incubate for a further 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate until formazan crystals form.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the control group (untreated cells).

-

Neuroprotection Assay against Rotenone-induced Oxidative Stress in SH-SY5Y Cells

-

Objective: To assess the protective effect of this compound against rotenone-induced cell death.

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

This compound

-

Rotenone

-

MTT or other cell viability reagent

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to attach.

-

Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 24 hours.

-

Induce oxidative stress by adding a final concentration of 25 µM rotenone to the wells.

-

Incubate for an additional 24 hours.

-

Determine cell viability using the MTT assay as described in section 5.2.

-

NGF-induced Neurite Outgrowth Assay in PC12 Cells

-

Objective: To evaluate the effect of this compound on neuronal differentiation.

-

Materials:

-

PC12 rat pheochromocytoma cells

-

Cell culture medium

-

Nerve Growth Factor (NGF)

-

This compound

-

Collagen-coated culture plates

-

Microscope with a camera

-

Image analysis software

-

-

Procedure:

-

Seed PC12 cells on collagen-coated plates.

-

After cell attachment, replace the medium with a low-serum medium containing a suboptimal concentration of NGF to induce differentiation.

-

Treat the cells with various concentrations of this compound or vehicle.

-

Incubate the cells for a period of 48-72 hours to allow for neurite outgrowth.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth. A common method is to count the percentage of cells with neurites longer than the cell body diameter. Alternatively, the total length of neurites can be measured using image analysis software.

-

Conclusion

This compound is a potent and selective sigma-1 receptor agonist with significant neuroprotective properties. Its mechanism of action is centered on the activation of the S1R chaperone function, leading to the modulation of key cellular pathways involved in calcium homeostasis, ER stress, antioxidant defense, and neurotrophic signaling. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of neurodegenerative diseases and other neurological disorders.

References

- 1. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]

- 2. mdpi.com [mdpi.com]

- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. S1R agonist 2 | S1R激动剂 | MCE [medchemexpress.cn]

- 6. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhanced Activation of the S1PR2-IL-1β-Src-BDNF-TrkB Pathway Mediates Neuroinflammation in the Hippocampus and Cognitive Impairment in Hyperammonemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]

The Multifaceted Role of S1R Agonist 2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1R Agonist 2 Hydrochloride, also identified as Compound 8b, is a selective and high-affinity ligand for the Sigma-1 Receptor (S1R). The Sigma-1 Receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation through agonists like this compound has been shown to modulate a variety of cellular processes, positioning it as a promising therapeutic target for a range of neurological and neurodegenerative disorders. This technical guide provides a comprehensive overview of the function of this compound, detailing its binding characteristics, neuroprotective mechanisms, and the signaling pathways it modulates.

Core Function and Mechanism of Action

This compound functions as a potent agonist of the Sigma-1 Receptor. Its primary mechanism of action involves binding to and activating S1R, which in turn modulates intracellular calcium signaling, regulates ion channel activity, and promotes neuronal survival and plasticity. The neuroprotective effects of this compound are attributed to its ability to counteract excitotoxicity, reduce oxidative stress, and enhance neurite outgrowth.

Quantitative Data Presentation

The binding affinity and selectivity of this compound and a related analogue, Compound 6b, have been characterized through radioligand binding assays. The key quantitative data are summarized in the table below.

| Compound | Target | Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) | Reference |

| This compound (Compound 8b) | Sigma-1 Receptor (S1R) | 1.1 | 80 | [1] |

| Sigma-2 Receptor (S2R) | 88 | [1] | ||

| Compound 6b | Sigma-1 Receptor (S1R) | 0.93 | 77.4 | [1] |

| Sigma-2 Receptor (S2R) | 72 | [1] |

Key Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol is designed to assess the ability of this compound to promote neurite formation and elongation in the presence of Nerve Growth Factor (NGF).

Materials:

-

PC12 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

NGF

-

This compound

-

Collagen-coated culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density (e.g., 1 x 10⁴ cells/well in a 24-well plate) in DMEM supplemented with 10% HS and 5% FBS.

-

Cell Attachment: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Replace the medium with a low-serum medium (e.g., DMEM with 1% HS) containing a suboptimal concentration of NGF (e.g., 2.5 ng/mL).

-

Add this compound at various concentrations (e.g., 0.1, 1, 5 µM) to the respective wells. Include a vehicle control (medium with NGF only).

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging and Analysis: Capture images of the cells using a phase-contrast microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. Quantify the percentage of neurite-bearing cells and the average neurite length for each treatment group.

Neuroprotection Assay against NMDA-induced Excitotoxicity in SH-SY5Y Cells (MTT Assay)

This assay evaluates the protective effect of this compound against neuronal cell death induced by the excitotoxic agent N-methyl-D-aspartate (NMDA).

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

FBS

-

NMDA

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well culture plates

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for 1-2 hours.

-

Induction of Excitotoxicity: Add NMDA to the wells to a final concentration of 250 µM. Include a control group with no NMDA and a group with NMDA only.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Assay:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Signaling Pathways and Visualizations

This compound exerts its effects by modulating key intracellular signaling pathways critical for neuronal function and survival.

S1R Agonist-Mediated Neuroprotection and Neurite Outgrowth

Activation of the Sigma-1 Receptor by this compound initiates a cascade of events that promote neuroprotection and neurite outgrowth. A key pathway involves the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This leads to the activation of downstream pro-survival and growth-promoting pathways, including the PI3K/Akt and MEK/ERK pathways.

Caption: S1R agonist activation of neuroprotective signaling pathways.

Modulation of NMDA Receptor-Mediated Excitotoxicity

This compound also plays a crucial role in mitigating NMDA receptor-mediated excitotoxicity. While S1R can potentiate NMDA receptor function under physiological conditions, in the context of excitotoxicity, S1R activation can reduce the downstream detrimental effects. This is thought to occur through the modulation of intracellular calcium homeostasis and by interfering with the coupling of NMDA receptors to neurotoxic signaling cascades.

Caption: Modulation of NMDA receptor signaling by S1R activation.

Conclusion

This compound is a potent and selective tool for investigating the therapeutic potential of the Sigma-1 Receptor. Its ability to promote neuroprotection, enhance neurite outgrowth, and modulate excitotoxic pathways underscores its relevance for the development of novel treatments for neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound.

References

The Neuroprotective Role of S1R Agonist 2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurodegenerative disorders due to its multifaceted role in cellular homeostasis.[1][2] As a ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, S1R activation is implicated in the modulation of key cellular processes including calcium signaling, oxidative stress, and neuroinflammation, all of which are pivotal in neuronal survival.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of a selective S1R agonist, S1R agonist 2 hydrochloride, also known as Compound 8b and chemically identified as 4-benzyl-1-(3-phenoxypropyl)piperidine hydrochloride.[1]

Core Compound Profile: this compound

This compound is a high-affinity S1R ligand with significant selectivity over the Sigma-2 receptor (S2R).[1] Its neuroprotective properties have been demonstrated in various in vitro models of neuronal damage, where it has shown efficacy in mitigating excitotoxicity and oxidative stress-induced cell death.[1][5]

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity and neuroprotective efficacy.

| Parameter | Value | Cell Line | Assay Type | Reference |

| S1R Binding Affinity (Ki) | 1.1 nM | - | Radioligand Binding Assay | [1] |

| S2R Binding Affinity (Ki) | 88 nM | - | Radioligand Binding Assay | [1] |

| Neuroprotection against Rotenone-induced toxicity | Significant at 1 µM | SH-SY5Y | Cell Viability (MTT) | [5] |

| Neuroprotection against NMDA-induced excitotoxicity | Significant at 0.1-5 µM | SH-SY5Y | Cell Viability (MTT) | [5] |

| Enhancement of NGF-induced Neurite Outgrowth | Dose-dependent (0.1-5 µM) | PC12 | Neurite Outgrowth Assay | [5] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the activation of the Sigma-1 receptor. Upon binding, the agonist is thought to induce a conformational change in the S1R, leading to its dissociation from the binding immunoglobulin protein (BiP) and allowing it to interact with various downstream effector proteins. This initiates a cascade of cellular events that collectively contribute to neuroprotection. The key implicated pathways include the modulation of calcium homeostasis, reduction of endoplasmic reticulum (ER) stress, and attenuation of oxidative damage. The neuroprotective activity of S1R agonist 2 has been shown to be reversed by the S1R antagonist PB212, confirming the on-target effect of the compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Neuroprotection Against Rotenone-Induced Toxicity in SH-SY5Y Cells

This assay evaluates the ability of this compound to protect against mitochondrial complex I inhibition-induced cell death.

Experimental Workflow:

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Toxin Induction: Rotenone is then added to the wells to a final concentration known to induce significant cell death (e.g., 25 µM).

-

Incubation: The plates are incubated for a further 24 hours.

-

Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the vehicle-treated control group.

Neuroprotection Against NMDA-Induced Excitotoxicity in SH-SY5Y Cells

This assay assesses the protective effect of this compound against glutamate-induced excitotoxicity.

Experimental Workflow:

Methodology:

-

Cell Culture and Seeding: As described in the rotenone assay protocol.

-

Co-treatment: Cells are simultaneously treated with varying concentrations of this compound (0.1-5 µM) and a toxic concentration of N-methyl-D-aspartate (NMDA; e.g., 250 µM).

-

Incubation: The plates are incubated for 24 hours.

-

Viability Assessment: Cell viability is determined using the MTT assay as previously described.

Enhancement of NGF-Induced Neurite Outgrowth in PC12 Cells

This assay measures the ability of this compound to promote neuronal differentiation and neurite extension in the presence of Nerve Growth Factor (NGF).

Experimental Workflow:

Methodology:

-

Cell Culture: PC12 cells are maintained in an appropriate culture medium.

-

Cell Seeding: Cells are seeded onto collagen-coated plates to promote adhesion and neurite extension.

-

Treatment: After adherence, the culture medium is replaced with a low-serum medium containing a sub-optimal concentration of NGF and varying concentrations of this compound (0.1-5 µM).

-

Incubation: Cells are incubated for 48-72 hours to allow for neurite outgrowth.

-

Analysis: Cells are fixed and imaged using a microscope. Neurite outgrowth is quantified by measuring the length of neurites and/or counting the percentage of cells bearing neurites longer than the cell body diameter.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent. Its high affinity and selectivity for the Sigma-1 receptor, coupled with its demonstrated efficacy in counteracting key pathological mechanisms such as excitotoxicity and oxidative stress, underscore its therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and other S1R agonists for the treatment of neurodegenerative diseases. The elucidation of its specific downstream signaling pathways will be a critical next step in fully understanding its mechanism of action and optimizing its clinical application.

References

- 1. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipv.it [iris.unipv.it]

- 4. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents [cris.unibo.it]

- 5. medchemexpress.com [medchemexpress.com]

Sigma-1 receptor agonist 2 hydrochloride discovery and development

An in-depth analysis of publicly available scientific literature and clinical trial data reveals a lack of specific information on a compound designated as "Sigma-1 receptor agonist A-2 hydrochloride." This nomenclature may refer to an internal development code not yet disclosed publicly or a novel agent with limited published data.

To fulfill the core requirements of providing an in-depth technical guide on the discovery and development of a Sigma-1 receptor agonist, this whitepaper will focus on a well-characterized and extensively studied representative compound, PRE-084 (2-(4-morpholinethyl)-1-phenylcyclohexanecarboxylate hydrochloride) . The principles, experimental methodologies, and data presentation outlined here are broadly applicable to the development of novel Sigma-1 receptor agonists.

Introduction to the Sigma-1 Receptor

The Sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Unlike conventional receptors, it does not belong to the G-protein coupled or ion channel receptor families. The σ1R is implicated in a wide array of cellular functions, including the modulation of ion channels, regulation of intracellular calcium signaling, and potentiation of neurotransmitter systems.[1][3] Its involvement in various central nervous system (CNS) disorders such as depression, anxiety, neurodegenerative diseases, and pain has made it an attractive therapeutic target.[4][5] Agonism of the σ1R is generally associated with neuroprotective and procognitive effects.

Discovery and Lead Optimization of PRE-084

The discovery of selective σ1R ligands emerged from efforts to understand the pharmacology of earlier, non-selective compounds. PRE-084 was developed as a high-affinity and selective agonist for the σ1R, demonstrating significantly lower affinity for the Sigma-2 receptor (σ2R) and other receptor types. The development process typically involves screening a library of compounds for binding affinity to the target receptor, followed by medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Preclinical Development

The preclinical development of a σ1R agonist like PRE-084 involves a series of in vitro and in vivo studies to establish its pharmacological profile, efficacy, and safety.[6]

In Vitro Pharmacology

A crucial first step in characterizing a novel σ1R agonist is to determine its binding affinity and selectivity. This is typically achieved through radioligand binding assays.

Table 1: In Vitro Binding Affinity of PRE-084

| Receptor/Site | Ligand | Ki (nM) |

| Sigma-1 | --INVALID-LINK---pentazocine | 2.2 |

| Sigma-2 | [3H]DTG | >10,000 |

| PCP (NMDA) | [3H]TCP | >10,000 |

Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies higher affinity.

Experimental Protocol: Radioligand Binding Assay

-

Tissue Preparation: Whole brains from rodents (e.g., guinea pigs) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the σ1R (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (PRE-084). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action Studies

The functional activity of a σ1R agonist is assessed in various cell-based assays. σ1R agonists have been shown to modulate intracellular calcium mobilization.[3]

Experimental Protocol: Fluo-4 Calcium Assay

-

Cell Culture: A suitable cell line endogenously expressing or transfected with the σ1R (e.g., NG-108 cells) is cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Treatment: The cells are pre-incubated with the σ1R agonist (PRE-084) at various concentrations.

-

Stimulation: An agonist for a receptor that induces calcium release from the endoplasmic reticulum (e.g., bradykinin for B2 receptors) is added.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The potentiation of the calcium response by the σ1R agonist is quantified.

Signaling Pathway

Caption: Sigma-1 receptor agonist signaling pathway.

In Vivo Efficacy Models

The therapeutic potential of a σ1R agonist is evaluated in animal models of human diseases. For a compound like PRE-084, this includes models of amnesia, depression, and neuropathic pain.

Table 2: In Vivo Efficacy of PRE-084 in a Mouse Model of Amnesia

| Treatment Group | Dose (mg/kg, i.p.) | Latency in Passive Avoidance Task (seconds) |

| Vehicle + Scopolamine | - | 60 ± 12 |

| PRE-084 + Scopolamine | 1 | 180 ± 25 |

| PRE-084 + Scopolamine | 3 | 240 ± 30 |

Data are representative and presented as mean ± SEM. An increase in latency indicates improved memory retention.

Experimental Protocol: Passive Avoidance Task

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Treatment: Immediately after training, the mouse is administered the test compound (PRE-084) or vehicle, followed by an amnesic agent (e.g., scopolamine).

-

Testing: 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency suggests that the mouse remembers the aversive stimulus.

Experimental Workflow

Caption: Passive avoidance experimental workflow.

Clinical Development

As of the current date, PRE-084 has been primarily used as a research tool in preclinical studies. While some σ1R agonists have advanced to clinical trials for various indications, comprehensive clinical trial data for PRE-084 is not widely available in the public domain. The clinical development path for a novel σ1R agonist would typically involve:

-

Phase I: Assessment of safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

-

Phase II: Evaluation of efficacy and further safety assessment in a larger group of patients with the target condition.

-

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the drug to standard treatments.

Conclusion

The discovery and development of a Sigma-1 receptor agonist is a multifaceted process that begins with target identification and lead optimization, progresses through rigorous preclinical evaluation of pharmacology and efficacy, and culminates in clinical trials to establish safety and therapeutic utility in humans. While specific data on "A-2 hydrochloride" is not available, the development pathway of the representative agonist PRE-084 illustrates the key experimental protocols, data-driven decision making, and the therapeutic potential of targeting the Sigma-1 receptor for CNS disorders. Future research and disclosure from pharmaceutical developers will be necessary to understand the identity and potential of novel agents in this class.

References

Technical Whitepaper: The Role of S1R Agonist 2 Hydrochloride in the Modulation of Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sigma-1 Receptor (S1R) has emerged as a critical molecular chaperone residing at the endoplasmic reticulum (ER), playing a pivotal role in cellular homeostasis and survival. Its strategic location at the mitochondria-associated ER membrane (MAM) positions it as a key regulator of the Unfolded Protein Response (UPR) and ER stress. S1R agonists, a class of therapeutic compounds, have demonstrated significant neuroprotective and cytoprotective effects, largely attributed to their ability to mitigate ER stress. This document provides a detailed technical overview of S1R Agonist 2 Hydrochloride, a potent and selective S1R agonist, and its mechanistic role in attenuating ER stress. We present representative quantitative data, detailed experimental protocols for assessing its efficacy, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction: The Sigma-1 Receptor and Endoplasmic Reticulum Stress

1.1 The Sigma-1 Receptor (S1R) The Sigma-1 Receptor (S1R) is a unique 223-amino acid, ligand-operated chaperone protein primarily located at the MAM, a critical interface between the endoplasmic reticulum and mitochondria.[1][2][3] Under basal conditions, S1R forms a complex with the master ER chaperone, Binding-Immunoglobulin Protein (BiP), also known as GRP78.[2][3][4] This association keeps S1R in an inactive state. Upon cellular stress or stimulation by specific ligands (agonists), S1R dissociates from BiP, allowing it to interact with and modulate a wide array of client proteins, including ion channels and ER stress sensors.[2][3][4][5] This dynamic function makes S1R a crucial modulator of calcium signaling, lipid metabolism, and cellular survival pathways.[1][6]

1.2 Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) The ER is responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations in this function, caused by factors like oxidative stress, calcium imbalance, or high protein demand, lead to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[7] To restore homeostasis, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is initiated by three canonical ER-resident sensor proteins:

-

PERK (PKR-like ER Kinase)

-

IRE1α (Inositol-Requiring Enzyme 1α)

-

ATF6 (Activating Transcription Factor 6)

While initially a pro-survival response, prolonged or overwhelming ER stress shifts the UPR towards pro-apoptotic signaling, culminating in cell death, which is a hallmark of numerous pathologies including neurodegenerative diseases and cancer.[6]

Profile of this compound

This compound (also referred to as Compound 8b in literature) is a novel, highly selective and potent agonist for the Sigma-1 Receptor.[8] Its primary mechanism of action involves binding to S1R and initiating the chaperone's downstream signaling functions. It has demonstrated significant neuroprotective capabilities against oxidative stress and NMDA-induced excitotoxicity.[8]

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| Sigma-1 Receptor (S1R) | 1.1 nM | [8] |

| Sigma-2 Receptor (S2R) | 88 nM | [8] |

| Selectivity | ~80-fold for S1R over S2R | [8] |

| Primary Activity | Neuroprotection against ROS and NMDA-induced neurotoxicity | [8] |

Core Mechanism: How S1R Agonists Modulate ER Stress

Activation of S1R by an agonist like this compound is a key event in suppressing ER stress-induced cellular damage.[2][9] The mechanism involves a multi-pronged approach targeting the core UPR pathways.

-

Dissociation from BiP: The agonist binds to S1R, inducing a conformational change that causes its dissociation from the BiP chaperone.[2][3][5] This dissociation frees up both S1R to interact with other targets and BiP to assist in protein folding, thereby directly reducing the load of unfolded proteins.

-

Modulation of UPR Sensors: The freed S1R directly interacts with the three UPR sensors to attenuate pro-apoptotic signaling.

-

IRE1α: S1R can bind to and stabilize IRE1α, preventing its over-activation and subsequent pro-apoptotic signaling through the JNK pathway.[2][9]

-

PERK: S1R activation can suppress the PERK pathway, leading to reduced phosphorylation of eIF2α and decreased expression of the pro-apoptotic transcription factor CHOP.[3][6]

-

ATF6: S1R modulation helps maintain cellular homeostasis, reducing the stress signals that lead to ATF6 cleavage and activation.[3][6]

-

-

Calcium Homeostasis: S1R stabilizes the IP3R3 channel at the MAM, ensuring proper calcium flux from the ER to the mitochondria.[2][3][4] This prevents ER calcium depletion and mitochondrial calcium overload, both of which are major triggers of ER stress and apoptosis.

-

Upregulation of Anti-Apoptotic Factors: S1R activation promotes the expression of pro-survival proteins such as Bcl-2, shifting the cellular balance away from apoptosis.[10]

Caption: S1R agonist signaling pathway in ER stress modulation.

Quantitative Data Summary

The following tables summarize representative quantitative data illustrating the effects of a typical S1R agonist on key markers of ER stress and cell viability in a cellular model. ER stress is induced using a standard agent like tunicamycin (Tm) or thapsigargin (Tg).

Table 2: Effect of S1R Agonist on ER Stress-Induced Apoptosis (Cell Model: SH-SY5Y neuroblastoma cells treated with 1 µg/mL Tunicamycin for 24h)

| Treatment Group | S1R Agonist Conc. | Cell Viability (%) | Fold Change in Caspase-3 Activity |

| Control (Untreated) | - | 100 ± 4.5 | 1.0 ± 0.1 |

| Tunicamycin (Tm) | - | 48 ± 3.9 | 4.2 ± 0.3 |

| Tm + S1R Agonist | 0.1 µM | 65 ± 5.1 | 2.8 ± 0.2 |

| Tm + S1R Agonist | 1.0 µM | 82 ± 4.2 | 1.5 ± 0.1 |

| Tm + S1R Agonist | 10 µM | 85 ± 3.8 | 1.3 ± 0.2 |

Table 3: Effect of S1R Agonist on UPR Marker Expression (Cell Model: As above, protein levels quantified by Western Blot densitometry relative to loading control)

| Treatment Group | S1R Agonist Conc. (1.0 µM) | p-eIF2α (Fold Change) | CHOP (Fold Change) | GRP78/BiP (Fold Change) |

| Control (Untreated) | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| Tunicamycin (Tm) | - | 5.1 ± 0.4 | 6.5 ± 0.6 | 3.8 ± 0.3 |

| Tm + S1R Agonist | + | 2.2 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.2 |

Note: Data are presented as mean ± SEM and are representative of results found in literature for potent S1R agonists. Specific results for this compound would require direct experimentation.

Detailed Experimental Protocols

The following are standard, detailed methodologies for assessing the efficacy of this compound against ER stress.

5.1 Protocol: Western Blotting for ER Stress Markers

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y) in 6-well plates to achieve 80-90% confluency.

-

Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

Induce ER stress by adding an ER stressor (e.g., Tunicamycin at 1 µg/mL or Thapsigargin at 1 µM).

-

Incubate for the desired time period (e.g., 8-24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein samples to 20-30 µg in Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α, anti-CHOP, anti-GRP78, anti-β-Actin) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but typically range from 1:1000.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

5.2 Protocol: Cell Viability (MTT Assay)

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Conduct pre-treatment with this compound and induction of ER stress as described in section 5.1.1.

-

-

MTT Incubation:

-

After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the culture medium.

-

Add 100 µL of DMSO or MTT solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and color mixing.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Caption: General experimental workflow for assessing S1R agonist effects.

Conclusion

This compound represents a promising therapeutic candidate for conditions underpinned by excessive ER stress. As a potent and selective S1R agonist, its mechanism of action is rooted in the fundamental chaperone activity of the Sigma-1 Receptor. By promoting the dissociation of the S1R-BiP complex, modulating the three arms of the UPR, and stabilizing intracellular calcium, S1R agonists can effectively shift the cellular response from pro-apoptotic to pro-survival. The experimental frameworks provided herein offer robust methods for validating the efficacy and further elucidating the cytoprotective properties of this and similar compounds in drug development pipelines.

References

- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 4. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection | MDPI [mdpi.com]

- 5. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mesoscale.com [mesoscale.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of S1R Agonist 2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor (S1R) has emerged as a promising therapeutic target for a multitude of neurological and psychiatric disorders, owing to its role as a unique ligand-operated molecular chaperone.[1] Predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R is a pluripotent modulator of cellular signaling, influencing key pathways involved in cell survival and homeostasis.[2][3][4] This technical guide provides an in-depth overview of the cellular pathways affected by the selective S1R agonist, 2 hydrochloride (also referred to as Compound 8b). We will delve into its mechanism of action, summarize quantitative data, detail relevant experimental protocols, and visualize the intricate signaling networks it modulates.

S1R agonist 2 hydrochloride is a selective agonist with a high affinity for the Sigma-1 Receptor.[5][6] Its engagement with S1R triggers a cascade of downstream effects that collectively contribute to its observed neuroprotective properties against excitotoxicity and oxidative stress.[5][7]

Core Cellular Pathways Modulated by this compound

Activation of the Sigma-1 Receptor by agonists such as 2 hydrochloride initiates a complex interplay of signaling events. While specific quantitative data for this particular agonist is emerging, the broader literature on S1R agonists provides a framework for understanding its expected cellular impact. The primary pathways affected include:

-

Calcium Homeostasis: S1R activation is intrinsically linked to the regulation of intracellular calcium (Ca2+) signaling, a critical component of neuronal function and survival.[8][9][10]

-

Oxidative Stress Response: A key mechanism of S1R agonist-mediated neuroprotection is the attenuation of oxidative stress.[2][7][11]

-

ER Stress and the Unfolded Protein Response (UPR): As a resident protein of the ER, S1R plays a crucial role in mitigating ER stress.[12][13]

-

Neuroinflammation: S1R agonists have been shown to modulate neuroinflammatory processes, primarily by influencing microglial activation.[3][14][15]

-

Neuronal Signaling and Plasticity: Activation of S1R can enhance neuronal plasticity and survival through various signaling cascades.[5][8]

-

Autophagy: Emerging evidence suggests a role for S1R in the regulation of autophagy, a cellular process for clearing damaged components.[16][17]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide context from studies on other well-characterized S1R agonists.

Table 1: Binding Affinity and Efficacy of this compound

| Parameter | Value | Species/Cell Line | Reference |

| Ki for S1R | 1.1 nM | Not specified | [5][6] |

| Ki for S2R | 88 nM | Not specified | [5][6] |

| Neuroprotection against Rotenone-induced cell damage | Significant at 1 µM | SH-SY5Y cells | [5] |

| Enhancement of NGF-induced neurite outgrowth | Dose-dependent (0.1-5 µM) | PC12 cells | [5][7] |

| Neuroprotection against NMDA-induced neurotoxicity | Demonstrated (0.1-5 µM) | SH-SY5Y cells | [5] |

Table 2: Effects of S1R Agonists on Cellular Pathways (Data from various agonists for context)

| Pathway | Agonist(s) | Effect | Quantitative Data | Cell Type/Model | Reference |

| Calcium Signaling | (+)-SKF10047, (+)-Pentazocine | Inhibition of L-type VGCC-mediated Ca2+ influx | 57% decrease with L-type blocker | Purified Retinal Ganglion Cells | |

| (+)-SKF10047 | Increase in basal mitochondrial Ca2+ | Representative traces provided | A549 cells | [18] | |

| Oxidative Stress | PRE-084, RC33, Compounds 1, 2, 3 | Reduction of H2O2 levels | Dose-dependent reduction | HeLa cells | [11] |

| Various S1R agonists | Decrease in Aβ1–42-induced ROS | Data presented in figures | Mouse mitochondria | [2][19] | |

| Neuroinflammation | PRE-084 | Reduction in lesion volume and brain edema | Data presented in figures | Mouse TBI model | [14] |

| Neuronal Signaling | Pridopidine | Promotion of BDNF, ERK, and AKT pathways | Data presented in figures | In vitro and in vivo models | [8] |

| Autophagy | ANAVEX2-73, AF710B, T-817 MA | Induction of autophagy | Mentioned as a finding | Cellular models | [16] |

Key Signaling Pathways and Visualizations

Activation of S1R by an agonist like 2 hydrochloride leads to its dissociation from the binding immunoglobulin protein (BiP), also known as Grp78.[10][12][20] This dissociation allows the S1R to interact with and modulate a variety of client proteins, thereby influencing multiple downstream signaling pathways.

Calcium Homeostasis and ER Stress Response

Under basal conditions, S1R is complexed with BiP at the MAM.[21] Upon agonist binding, S1R dissociates from BiP and can then interact with and stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3).[8][12] This stabilization ensures efficient Ca2+ transfer from the ER to the mitochondria, which is crucial for maintaining mitochondrial function and ATP production.[8][22] By modulating Ca2+ signaling and stabilizing key proteins, S1R activation helps to mitigate ER stress and prevent the initiation of apoptotic pathways.[12][13]

Caption: Agonist-induced activation of S1R and its role in Ca2+ homeostasis.

Neuroprotection Against Oxidative Stress

S1R agonists have been shown to counteract oxidative stress through multiple mechanisms. One proposed mechanism involves the modulation of aquaporins (AQPs), which can facilitate the removal of hydrogen peroxide (H2O2).[11] Additionally, S1R activation can influence the Nrf2 pathway, a key regulator of antioxidant gene expression.[3][13] By reducing the levels of reactive oxygen species (ROS), S1R agonists protect neurons from oxidative damage.[2][19]

Caption: S1R agonist-mediated pathways for combating oxidative stress.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia, is a hallmark of many neurodegenerative diseases. S1R agonists can modulate microglial activation, potentially shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[3][15] This immunomodulatory effect contributes to the overall neuroprotective environment fostered by S1R activation.

Caption: Modulation of microglial phenotype by S1R agonists.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature on S1R agonists. These protocols can be adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HeLa cells are commonly used.[5][7][11]

-

Culture Conditions: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) or a similar medium, supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.[5]

Neurite Outgrowth Assay

-

Objective: To assess the effect of the agonist on neuronal differentiation.

-

Procedure:

-

PC12 cells are seeded in collagen-coated plates.

-

After attachment, cells are treated with Nerve Growth Factor (NGF) in the presence or absence of varying concentrations of the S1R agonist.

-

Cells are incubated for a defined period (e.g., 24-72 hours).

-

Neurite outgrowth is quantified by measuring the length of neurites, often defined as processes longer than the cell body diameter, using microscopy and image analysis software.[5][7]

-

Neuroprotection Assays (against Rotenone or NMDA)

-

Objective: To evaluate the protective effect of the agonist against specific neurotoxins.

-

Procedure:

-

SH-SY5Y cells are seeded in multi-well plates.

-

Cells are pre-treated with the S1R agonist for a specified time (e.g., 1 hour).

-

The neurotoxin (e.g., Rotenone or NMDA) is added to the culture medium.

-

After incubation (e.g., 24 hours), cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release into the medium, an indicator of cell damage.[5][7]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the effect of the agonist on oxidative stress.

-

Procedure:

-

Cells are seeded and treated with the agonist and/or an oxidative stressor.

-

A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is loaded into the cells.

-

DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.[11]

-

Western Blotting for Protein Expression

-

Objective: To determine the levels of specific proteins in a signaling pathway.

-

Procedure:

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using an assay like the Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., S1R, BiP, phosphorylated kinases).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. Densitometry analysis is used to quantify protein levels, often normalized to a loading control like β-actin or GAPDH.[11]

-

Conclusion

This compound represents a promising therapeutic agent with significant neuroprotective potential. Its mechanism of action is rooted in the modulation of fundamental cellular pathways, including calcium homeostasis, oxidative stress, ER stress, and neuroinflammation. While further research is needed to fully elucidate the specific quantitative effects and detailed signaling networks governed by this particular agonist, the existing body of knowledge on S1R agonists provides a robust framework for future investigations. The experimental protocols and pathway visualizations presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic utility of this compound in greater depth.

References

- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. S1R agonist 2 | S1R激动剂 | MCE [medchemexpress.cn]

- 7. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents [cris.unibo.it]

- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 Receptor Modulates Neuroinflammation After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The emerging role of the sigma-1 receptor in autophagy: hand-in-hand targets for the treatment of Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sigma-1 Receptor Rescues Autophagy Through AMPK/mTOR Signaling Pathway in Sepsis-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sigma-1 Receptor Agonists Induce Oxidative Stress in Mitochondria and Enhance Complex I Activity in Physiological Condition but Protect Against Pathological Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

S1R agonist 2 hydrochloride interaction with NMDA receptors

An In-depth Technical Guide to the Interaction of S1R Agonist 2 Hydrochloride with NMDA Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a significant modulator of N-methyl-D-aspartate receptor (NMDAR) function.[1][2] S1R agonists, including the selective compound this compound, have demonstrated neuroprotective effects, in part by mitigating NMDAR-mediated excitotoxicity.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of S1R activation by this compound on NMDARs. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms to facilitate further research and drug development in this area.

Introduction: The S1R-NMDAR Axis

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excessive calcium (Ca²⁺) influx and subsequent excitotoxicity, a key pathological process in various neurological disorders.[6] The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein that modulates a variety of ion channels and receptors, including the NMDAR.[1][7]

Under basal conditions, S1R is bound to the Binding-immunoglobulin Protein (BiP) at the ER.[2] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane, where it interacts with and modulates target proteins.[1][2] S1R agonists have been shown to potentiate NMDAR currents and, paradoxically, protect against NMDAR-mediated neurotoxicity.[3][6][7]

This compound (also referred to as Compound 8b in some literature) is a potent and selective S1R agonist.[3][4] Its interaction with the S1R-NMDAR axis provides a valuable tool for dissecting this complex relationship and represents a promising therapeutic avenue for neurodegenerative diseases.

Molecular Mechanisms of S1R and NMDA Receptor Interaction

Activation of S1R by an agonist initiates a multi-faceted modulation of NMDAR function, encompassing direct protein-protein interactions, regulation of receptor trafficking, and influence over associated signaling complexes.

Direct Interaction and Allosteric Modulation

Studies suggest that S1R can directly interact with NMDAR subunits.[6] Specifically, S1R has been shown to physically associate with the GluN1 subunit.[6] This interaction is thought to allosterically modulate the receptor's function, influencing ion channel gating and Ca²⁺ permeability. Furthermore, S1R activation can influence the interaction between NMDAR subunits and other regulatory proteins. For instance, agonist activation of S1Rs can lead to a decrease in the interaction between the GluN2B subunit and the postsynaptic density protein 95 (PSD-95).[6]

Regulation of NMDAR Expression and Trafficking

A key mechanism by which S1R agonists potentiate NMDAR responses is by increasing the number of receptors at the cell surface.[7][8] This is achieved through two primary pathways:

-

Increased Protein Expression: In vivo administration of S1R agonists like (+)-SKF 10,047 and PRE-084 has been shown to increase the total protein levels of the NMDAR subunits GluN2A and GluN2B, as well as the scaffolding protein PSD-95, in the hippocampus.[7][9]

-

Enhanced Trafficking: S1R activation promotes the trafficking of NMDARs from the ER to the plasma membrane, leading to an increased density of functional receptors at the synapse.[7][10] This process involves an increased interaction between S1R and GluN2 subunits.[7][8]

Modulation of Downstream Signaling and Neuroprotection

While S1R agonism can enhance NMDAR currents, it also confers neuroprotection against excitotoxicity. This apparent paradox is explained by S1R's ability to selectively modulate downstream signaling pathways. Excessive Ca²⁺ influx through GluN2B-containing NMDARs activates neuronal nitric oxide synthase (nNOS), which is linked to the receptor via PSD-95.[6] This leads to the production of toxic nitric oxide. S1R activation has been shown to disrupt the interaction between PSD-95 and nNOS, thereby uncoupling NMDAR activity from this neurotoxic pathway while preserving other functions.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents [cris.unibo.it]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. [PDF] NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | ER to synapse trafficking of NMDA receptors [frontiersin.org]

An In-depth Technical Guide on S1R Agonist 2 Hydrochloride and Calcium Signaling Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sigma-1 Receptor as a Key Modulator of Calcium Homeostasis

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] It acts as a dynamic modulator of cellular signaling, playing a crucial role in maintaining cellular homeostasis, particularly through its intricate regulation of intracellular calcium (Ca2+) signaling.[2][3] Dysregulation of Ca2+ signaling is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.[2][4] S1R's strategic location at the ER-mitochondria interface allows it to influence key Ca2+ regulatory mechanisms, making it a compelling therapeutic target.[3]

S1R activation by agonists can trigger a cascade of events that collectively restore or protect cellular function. These neuroprotective effects are achieved through various mechanisms, including the stabilization of Ca2+ signaling, potentiation of neurotrophic factor signaling, and improvement of mitochondrial function.[1] This guide focuses on the specific compound, S1R agonist 2 hydrochloride, and its role in the modulation of calcium signaling.

Compound Profile: this compound

This compound (also referred to as Compound 8b in some literature) is a selective agonist for the Sigma-1 receptor.[4] It has demonstrated neuroprotective properties against reactive oxygen species (ROS) and NMDA-induced neurotoxicity.[4] Its selectivity for S1R over the S2R subtype makes it a valuable tool for investigating the specific roles of S1R in cellular processes.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for the Sigma-1 and Sigma-2 receptors.

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| This compound | Sigma-1 (S1R) | 1.1 nM | [4] |

| This compound | Sigma-2 (S2R) | 88 nM | [4] |

Mechanism of Action: How S1R Agonists Modulate Calcium Signaling

S1R agonists modulate intracellular calcium signaling through several interconnected pathways. The primary mechanisms involve the interaction with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER and the regulation of store-operated calcium entry (SOCE) at the plasma membrane.

Modulation of IP3 Receptor-Mediated Calcium Release

Under basal conditions, S1R is in an inactive state, often complexed with the binding immunoglobulin protein (BiP), another ER-resident chaperone.[1] Upon stimulation by an agonist, such as this compound, S1R dissociates from BiP.[5] This dissociation allows the activated S1R to interact with and stabilize IP3 receptors, particularly the type 3 isoform (IP3R3), at the MAM.[3] This stabilization enhances the efficiency of Ca2+ transfer from the ER to the mitochondria in response to IP3, which is crucial for maintaining mitochondrial function and cellular bioenergetics.[5]

Regulation of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a critical mechanism for replenishing ER Ca2+ stores and for sustained Ca2+ signaling. This process is initiated by the depletion of ER Ca2+, which is sensed by stromal interaction molecule 1 (STIM1). Upon sensing low ER Ca2+, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it activates Orai1, the pore-forming subunit of the CRAC channel, leading to Ca2+ influx. S1R has been shown to modulate SOCE by interacting with STIM1. Overexpression of S1R can inhibit SOCE by reducing the translocation of STIM1 to the plasma membrane and its subsequent binding to Orai1.[3] S1R ligands can further modulate this interaction.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on calcium signaling. These protocols are based on established methods for studying other S1R agonists.

Intracellular Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to this compound treatment, both basally and following stimulation of IP3-mediated Ca2+ release.

Materials:

-

Cell line expressing S1R (e.g., SH-SY5Y, PC12, or HEK293 cells)

-

This compound

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Agonist for an IP3-linked receptor (e.g., Bradykinin, ATP)

-

S1R antagonist (e.g., NE-100) for control experiments

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Plate cells in 96-well black-walled, clear-bottom plates and culture to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) and Pluronic F-127 (0.02%) in HBSS with Ca2+.

-

Remove culture medium, wash cells once with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.

-

Wash cells twice with HBSS to remove excess dye.

-

-

Compound Treatment:

-

Add HBSS (with or without Ca2+ depending on the experimental aim) to the wells.

-

For antagonist controls, pre-incubate cells with the S1R antagonist for 15-30 minutes.

-

Add varying concentrations of this compound.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Measure baseline fluorescence for 1-2 minutes.

-

Add the IP3-linked receptor agonist (e.g., bradykinin) to stimulate Ca2+ release.

-

Record fluorescence changes over time (e.g., for 5-10 minutes). For Fura-2, record emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for Fluo-4).

-

Determine parameters such as peak amplitude, time to peak, and area under the curve.

-

Generate dose-response curves to determine the EC50 of this compound.

-

Neuroprotection Assay against NMDA-induced Excitotoxicity

This assay evaluates the ability of this compound to protect neuronal cells from death induced by excessive NMDA receptor activation, a process heavily dependent on Ca2+ overload.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

N-methyl-D-aspartate (NMDA)

-

Glycine (co-agonist for NMDA receptors)

-

S1R antagonist (e.g., NE-100)

-

Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Propidium Iodide)

-

Neurobasal medium and B27 supplement

Procedure:

-

Cell Culture: Plate neurons and allow them to mature for at least 7 days in vitro.

-

Compound Pre-treatment: Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include vehicle controls and antagonist co-treatment groups.

-

Induction of Excitotoxicity:

-

Remove the pre-treatment medium.

-

Expose the cells to a toxic concentration of NMDA (e.g., 100-300 µM) and glycine (10 µM) in a magnesium-free buffer for a short duration (e.g., 15-30 minutes).

-

Wash the cells and return them to their original culture medium containing the respective pre-treatment compounds.

-

-

Assessment of Cell Viability: After 24 hours of recovery, assess cell viability using a standard method:

-

MTT Assay: Measure the metabolic activity of viable cells.

-

LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Use Calcein-AM to stain live cells green and Propidium Iodide to stain dead cells red.

-

-

Data Analysis:

-

Quantify cell viability for each treatment group and normalize to the vehicle-treated control group.

-

Determine the concentration-dependent neuroprotective effect of this compound.

-

Conclusion

This compound is a potent and selective tool for probing the function of the Sigma-1 receptor. Its ability to modulate intracellular calcium signaling pathways, including IP3R-mediated Ca2+ release and store-operated calcium entry, underlies its observed neuroprotective effects. The experimental protocols detailed in this guide provide a framework for further elucidating the precise mechanisms of action of this and other S1R agonists. A thorough understanding of how these compounds modulate calcium homeostasis is critical for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

- 1. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]

Therapeutic Potential of S1R Agonist 2 Hydrochloride in Neurology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of S1R Agonist 2 Hydrochloride, a selective agonist of the Sigma-1 Receptor (S1R), within the field of neurology. It details the compound's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and explores its potential applications in various neurological disorders.